N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a combination of azepane, pyridazine, phenyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the azepane ring and the phenyl group. The final step involves the coupling of the thiophene-2-carboxamide moiety.
Pyridazine Core Synthesis: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Azepane Ring Introduction: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine core.
Phenyl Group Addition: The phenyl group can be added through electrophilic aromatic substitution reactions.
Thiophene-2-carboxamide Coupling: The final step involves the coupling of the thiophene-2-carboxamide moiety, which can be achieved through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar pyridazine core but different substituents, leading to distinct biological activities.
Pyridazinone Derivatives: These compounds share the pyridazine ring but have different functional groups, resulting in varied pharmacological properties.
Uniqueness
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is unique due to its specific combination of azepane, pyridazine, phenyl, and thiophene moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(19-6-5-15-27-19)22-17-9-7-16(8-10-17)18-11-12-20(24-23-18)25-13-3-1-2-4-14-25/h5-12,15H,1-4,13-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORWQACSUHSWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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